Product packaging for 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene(Cat. No.:)

1-(3-Chloropropyl)-4-ethyl-3-iodobenzene

Cat. No.: B14037527
M. Wt: 308.58 g/mol
InChI Key: OWVFIYVEAGIJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-4-ethyl-3-iodobenzene is a halogenated aromatic compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. Halogenated benzenes, especially those containing chlorine and iodine, are highly valuable building blocks in organic synthesis . The iodine moiety acts as an excellent site for cross-coupling reactions, such as in Palladium-catalyzed Heck reactions or for preparing hypervalent iodine reagents, which are useful for various selective oxidations . The chloropropyl chain provides a handle for further functionalization, for instance, in creating molecular extensions or through nucleophilic substitution reactions. Chlorine-containing compounds are of significant interest in medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, as these atoms can influence a molecule's bioavailability, metabolism, and binding affinity . This combination of reactive sites makes this compound a versatile intermediate for constructing more complex molecules, potentially for applications in pharmaceutical chemistry, materials science, and as a precursor in chemical discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClI B14037527 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClI

Molecular Weight

308.58 g/mol

IUPAC Name

4-(3-chloropropyl)-1-ethyl-2-iodobenzene

InChI

InChI=1S/C11H14ClI/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

OWVFIYVEAGIJCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCCl)I

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloropropyl 4 Ethyl 3 Iodobenzene

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of 1-(3-chloropropyl)-4-ethyl-3-iodobenzene suggests several possible disconnections. The primary strategic disconnections involve the carbon-carbon bond of the chloropropyl chain and the carbon-iodine bond.

Disconnection of the C-C bond of the propyl chain (Friedel-Crafts approach): The bond between the aromatic ring and the propyl chain can be disconnected. This leads to a 1-ethyl-2-iodobenzene (B90931) precursor and a three-carbon acylating or alkylating agent. A Friedel-Crafts acylation followed by reduction would be a reliable method to install the propyl chain, which can then be converted to the corresponding chloride.

Disconnection of the C-I bond (Halogenation approach): The carbon-iodine bond can be disconnected, suggesting a late-stage iodination of a 1-(3-chloropropyl)-4-ethylbenzene (B13643462) precursor. The regioselectivity of this iodination would be crucial.

Disconnection involving precursor synthesis: A further retrosynthetic step would involve the synthesis of the key intermediate, 1-ethyl-2-iodobenzene, which could be prepared from commercially available starting materials such as 2-ethylaniline (B167055).

These retrosynthetic pathways provide a logical framework for designing a viable synthesis of the target compound.

Synthesis of Key Precursors and Intermediates for this compound

A crucial intermediate in many potential synthetic routes is a substituted ethyliodobenzene. For instance, 1-ethyl-2-iodobenzene serves as a logical precursor. The synthesis of such compounds can be achieved through various methods, most notably via the diazotization of the corresponding aniline.

For example, 2-ethylaniline can be converted to 1-ethyl-2-iodobenzene. chemicalbook.com The process involves the diazotization of 2-ethylaniline with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures. The resulting diazonium salt is then treated with potassium iodide to yield 1-ethyl-2-iodobenzene. chemicalbook.com

Starting MaterialReagentsProductYield
2-Ethylaniline1. NaNO₂, H₂SO₄, -20°C1-Ethyl-2-iodobenzene85%
2. KI, 20°C

This method provides a high-yielding and reliable route to the necessary substituted iodobenzene (B50100) precursor.

Direct Halogenation Strategies for the Iodobenzene Moiety

The introduction of the iodine atom onto the aromatic ring is a key transformation. This can be accomplished through direct halogenation strategies, primarily electrophilic aromatic iodination or directed ortho-metalation followed by iodination.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. wikipedia.org Unlike chlorination and bromination, iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). masterorganicchemistry.com

Common reagents and conditions for electrophilic iodination include:

Iodine with an oxidizing agent: A mixture of molecular iodine (I₂) and an oxidizing agent like nitric acid or periodic acid can be used. wikipedia.orgolemiss.edu

N-Iodosuccinimide (NIS): NIS in the presence of an acid catalyst is an effective iodinating agent.

The regioselectivity of electrophilic iodination is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a precursor like 1-ethylbenzene, the ethyl group is an ortho-, para-director. Therefore, direct iodination would likely yield a mixture of 2-iodo- and 4-iodo- isomers.

SubstrateIodinating AgentConditionsProducts
Benzene (B151609)I₂, HIO₃, H₂SO₄-Iodobenzene
TolueneI₂, Silver Sulfate-o-Iodotoluene, p-Iodotoluene

Directed Ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) offers a powerful method for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as iodine.

For a substrate with an ethyl group, this is not a directing group. However, if a suitable directing group were present on a precursor molecule, this method could precisely install the iodine atom. For example, a methoxy (B1213986) or amide group can act as a DMG. wikipedia.org The process typically involves treating the substrate with a strong base like n-butyllithium at low temperatures, followed by the addition of an iodine source like molecular iodine (I₂).

Directing Group (DMG)BaseElectrophileResult
OMen-BuLiI₂Ortho-iodination
CONR₂s-BuLi/TMEDAI₂Ortho-iodination

Introduction and Functionalization of the Chloropropyl Chain

The final key step is the introduction of the 3-chloropropyl side chain. This can be achieved through alkylation reactions.

Alkylation Reactions for Propylic Chain Installation

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.org

Friedel-Crafts Acylation: A reliable method to introduce the propyl chain and avoid potential carbocation rearrangements is through Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com The aromatic precursor, such as 1-ethyl-2-iodobenzene, can be reacted with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would yield a propiophenone (B1677668) derivative. The resulting ketone can then be reduced to the corresponding propyl chain using methods like the Wolff-Kishner or Clemmensen reduction. The terminal hydroxyl group of the resulting propanol (B110389) can then be converted to a chloride, for instance by using thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Aromatic SubstrateAcylating AgentCatalystProduct
BenzenePropanoyl chlorideAlCl₃Propiophenone
TolueneAcetic anhydrideTriphenyltin grafted on SBA-154-Methylacetophenone

Friedel-Crafts Alkylation: Direct alkylation with a 3-chloropropyl halide, such as 1-bromo-3-chloropropane, in the presence of a Lewis acid is another possibility. libretexts.org However, Friedel-Crafts alkylations are susceptible to carbocation rearrangements, which could lead to the formation of an isopropyl side chain instead of the desired n-propyl chain. libretexts.org The reaction is also prone to polyalkylation, where more than one alkyl group is added to the aromatic ring. libretexts.org

Aromatic SubstrateAlkylating AgentCatalystPotential Issues
Benzene1-ChloropropaneAlCl₃Isopropylbenzene formation
Phenol1-Bromo-3-chloropropanePhase-transfer catalystMixture of products

Given the potential for rearrangements, the acylation-reduction-chlorination sequence is generally a more controlled and reliable strategy for installing the 1-(3-chloropropyl) group.

Halogenation of the Propylic Chain to Introduce Chlorine

A crucial transformation in the synthesis of this compound is the conversion of a precursor, typically 3-(4-ethyl-3-iodophenyl)propan-1-ol, into the final chlorinated product. This step involves a nucleophilic substitution reaction where the hydroxyl group (-OH) of the propylic chain is replaced by a chlorine atom (-Cl). The choice of chlorinating agent is paramount to ensure a high yield and minimize side reactions.

Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Thionyl chloride is widely used due to its effectiveness and the convenient nature of its byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplifying the purification process. The reaction is often performed in an aprotic solvent like dichloromethane (B109758) or in the presence of a base such as pyridine (B92270) to neutralize the HCl generated.

Alternatively, phosphorus-based reagents like phosphorus pentachloride or phosphorus trichloride can be employed. Another common method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) to convert the alcohol under mild conditions. Each method offers distinct advantages regarding reactivity, conditions, and byproduct profiles.

Table 1: Comparison of Common Reagents for Chlorination of 3-(4-ethyl-3-iodophenyl)propan-1-ol

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Aprotic solvent (e.g., DCM), optional base (e.g., pyridine)Gaseous byproducts simplify workup; cost-effective.Reagent is corrosive and moisture-sensitive; can generate acidic conditions.
Oxalyl Chloride ((COCl)₂) Aprotic solvent, catalytic DMF (Vilsmeier-Haack conditions)High yields under mild conditions.More expensive; generates toxic carbon monoxide gas.
Phosphorus Pentachloride (PCl₅) Aprotic solvent (e.g., chloroform)Highly reactive, effective for various alcohols.Solid reagent can be difficult to handle; produces solid byproducts (POCl₃).
Appel Reaction (PPh₃/CCl₄) Aprotic solvent (e.g., acetonitrile)Mild, neutral conditions; good for sensitive substrates.Generates stoichiometric amounts of triphenylphosphine oxide byproduct, which can complicate purification.

Stereochemical Control and Regioselectivity Considerations in the Synthesis of this compound

In the synthesis of this compound, stereochemical control is not a factor as the molecule does not possess any chiral centers. However, regioselectivity—the precise placement of substituents on the aromatic ring—is of utmost importance. The 1,3,4-substitution pattern is a key feature of the molecule's identity.

The regiochemical outcome is determined during the electrophilic aromatic substitution steps used to build the molecule. The synthesis plan must carefully consider the directing effects of the substituents already present on the benzene ring. Both the ethyl group (-CH₂CH₃) and the iodo group (-I) are ortho-, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

A plausible synthetic strategy would involve a Friedel-Crafts acylation to introduce the three-carbon chain onto a pre-existing 1-ethyl-2-iodobenzene or a similar precursor. In such a case, the directing effects of both the ethyl and iodo groups must be considered. alexandonian.com The ethyl group is an activating ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. msu.edulibretexts.org The interplay between the activating effect of the ethyl group and the steric hindrance and deactivating effect of the iodo group will influence the position of the incoming acyl group, making careful selection of starting materials and reaction conditions essential to achieve the desired 1,3,4-substitution pattern. khanacademy.orglibretexts.org

Optimization of Reaction Conditions and Scalability Studies for Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale requires rigorous optimization of reaction conditions and thorough scalability studies. The goal is to maximize product yield, purity, and throughput while ensuring safety, cost-effectiveness, and operational feasibility.

Key parameters that must be optimized for each synthetic step include:

Temperature: Halogenation and Friedel-Crafts reactions can be highly energetic. mt.com Precise temperature control is necessary to manage reaction rates, prevent the formation of byproducts from overheating, and ensure safety during scale-up.

Reactant Concentration and Stoichiometry: Adjusting the concentration of reactants and the molar ratios can significantly impact reaction kinetics and selectivity. For instance, in a Friedel-Crafts reaction, using an excess of the aromatic substrate can sometimes prevent polysubstitution. msu.edu

Catalyst Selection and Loading: For steps like Friedel-Crafts acylation, which typically require a Lewis acid catalyst (e.g., AlCl₃), optimizing the catalyst type and amount is crucial. beilstein-journals.org Minimizing catalyst loading reduces costs and the environmental burden of waste disposal.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed to achieve maximum conversion without product degradation.

Scalability studies focus on addressing challenges that arise with increasing batch size. Heat transfer becomes a major concern, as exothermic reactions that are easily managed in a small flask can lead to dangerous temperature excursions in a large reactor. Efficient mixing to ensure homogeneity and mass transfer is another critical factor that becomes more complex on a larger scale.

Green Chemistry Principles in the Synthesis of Halogenated Benzene Derivatives

Applying the principles of green chemistry to the synthesis of halogenated benzene derivatives like this compound is essential for developing sustainable and environmentally responsible chemical processes. taylorfrancis.com The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.orgacs.org

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the reactants into the final product. This involves favoring addition reactions over substitution reactions where possible and choosing reagents that generate minimal waste.

Use of Safer Solvents and Reagents: Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. rsc.org Green chemistry encourages the replacement of these with safer alternatives such as greener solvent options or, ideally, performing reactions under solvent-free conditions. Furthermore, replacing hazardous reagents like PCl₅ with greener alternatives or catalytic methods is a primary goal. rsc.org

Catalysis: Employing catalytic rather than stoichiometric reagents minimizes waste. For example, replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with reusable solid acid catalysts (e.g., zeolites) can significantly improve the environmental profile of the synthesis.

Waste Reduction: The best way to reduce waste is to prevent its formation in the first place. This involves optimizing reactions for high selectivity to avoid the formation of regioisomers and other byproducts that require separation and disposal. youtube.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Mechanistic Investigations and Reaction Dynamics of 1 3 Chloropropyl 4 Ethyl 3 Iodobenzene

Elucidation of Reaction Pathways for C-I Bond Activation

The carbon-iodine bond is the most labile site on the aromatic ring, making it a focal point for a variety of transformations, particularly in metal-catalyzed cross-coupling reactions and radical chemistry.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the oxidative addition of an aryl halide to a low-valent palladium complex is the crucial initiating step. nobelprize.org For 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene, the C-I bond readily undergoes oxidative addition to a Pd(0) species, forming a Pd(II)-aryl intermediate. nobelprize.org This step is generally favored for aryl iodides over bromides or chlorides due to the lower C-I bond dissociation energy. libretexts.org

The mechanism of this oxidative addition can proceed through several pathways, including a concerted three-center addition, an S_NAr-type mechanism, or a one-electron radical pathway. nih.gov For electron-rich or neutral aryl iodides, a concerted mechanism is often proposed, where the Pd(0) center coordinates to the C-I bond, leading to a three-membered transition state before C-I bond cleavage. acs.orgacs.org Density functional theory (DFT) calculations on similar systems support the formation of a stable four-coordinate intermediate where the aryl iodide coordinates to the palladium center through the iodine atom, followed by C-I cleavage to yield a cis-configured Pd(II) complex. acs.org

The electronic and steric properties of both the palladium catalyst's ligands and the aryl iodide substrate significantly influence the rate and mechanism of oxidative addition. acs.orgucla.edu Electron-donating ligands on the palladium center increase its nucleophilicity, facilitating the attack on the aryl iodide. Conversely, the substituents on the aromatic ring of this compound—the electron-donating ethyl group and the weakly deactivating chloropropyl and iodo groups—collectively influence the electron density of the aromatic system and the accessibility of the C-I bond.

Table 1: Factors Influencing Oxidative Addition Rates in Palladium-Catalyzed Reactions
FactorEffect on Reaction RateRationaleReference
Nature of Halide (X) I > Br > ClDecreasing C-X bond strength facilitates cleavage. libretexts.org
Ligand Electron Density Increased electron density on Pd (from electron-donating ligands) generally increases the rate.Enhances the nucleophilicity of the Pd(0) center. libretexts.org
Steric Hindrance Ortho-substituents on the aryl halide can decrease the rate.Hinders the approach of the bulky palladium complex to the C-I bond. organic-chemistry.org
Solvent Polarity Polar solvents can enhance the efficiency of some cross-coupling reactions.Can stabilize charged intermediates or transition states that may be involved. organic-chemistry.org

Beyond two-electron oxidative addition pathways, the C-I bond in this compound can also undergo homolytic cleavage to generate an aryl radical. This process can be initiated by various means, including photolysis, high temperatures, or interaction with radical initiators. rsc.orgnih.gov Visible-light-mediated methods, in particular, have emerged as powerful tools for generating alkyl and aryl radicals from the corresponding iodides under mild conditions, often without the need for a photocatalyst. nih.gov

Once formed, the 4-ethyl-3-(3-chloropropyl)phenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. rsc.org For instance, it can be trapped by a radical acceptor, participate in atom-transfer radical cyclization (ATRC) reactions, or undergo single-electron transfer (SET) processes within a catalytic cycle. rsc.orgacs.org In the context of nickel catalysis, it has been proposed that a Ni(I) species can engage in halogen-atom abstraction to generate an aryl radical and a Ni(II)-halide complex, representing an alternative to the concerted oxidative addition pathway. ucla.edu The propensity for a reaction to follow a radical versus a non-radical pathway depends on factors such as the ligand, the electronic properties of the aryl iodide, and the identity of the halide. nih.gov

Investigation of C-Cl Bond Reactivity and Mechanisms within the Chloropropyl Group

The chloropropyl group introduces a reactive alkyl halide functionality, which is susceptible to nucleophilic substitution and elimination reactions. The primary nature of the carbon bearing the chlorine atom heavily influences the preferred mechanistic pathways.

The C-Cl bond in the 1-(3-chloropropyl) moiety is a primary alkyl chloride, which strongly favors the bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.org This pathway involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry (though this is not relevant for the achiral propyl group) in a single, concerted step. libretexts.org The rate of an S_N2 reaction is sensitive to steric hindrance at the reaction center; the primary nature of this center in this compound makes it highly accessible to nucleophiles.

The unimolecular (S_N1) mechanism is highly unfavorable for primary alkyl halides because it would require the formation of a very unstable primary carbocation. msu.edu Therefore, reactions involving nucleophilic displacement of the chloride are expected to proceed almost exclusively via the S_N2 pathway.

Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For the chloropropyl group, a beta-elimination (1,2-elimination) via an E2 mechanism could occur, where a base removes a proton from the carbon adjacent (beta) to the carbon bearing the chlorine, leading to the formation of a double bond. However, this is often a minor pathway for primary alkyl halides unless a bulky base is used. The E1 mechanism is disfavored for the same reason as the S_N1 mechanism: the instability of the primary carbocation intermediate. msu.edu

A more intriguing possibility for the 1-(3-chloropropyl) system is a gamma-elimination (1,3-elimination). In this pathway, a strong base can remove a proton from the gamma-carbon (the benzylic carbon in this case), leading to intramolecular displacement of the chloride by the resulting carbanion to form a cyclopropane (B1198618) ring. This would result in the formation of 1-cyclopropyl-4-ethyl-3-iodobenzene. This type of reaction is known to occur with substrates having a leaving group at the 3-position relative to an acidic proton. youtube.com

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitution Considerations

The benzene (B151609) ring in this compound is trisubstituted, and its reactivity towards electrophiles or nucleophiles is governed by the combined electronic and steric effects of the iodo, ethyl, and chloropropyl groups.

The most common reaction for benzene derivatives is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The regiochemical outcome of EAS on a polysubstituted ring depends on the additive directing effects of the existing substituents. pressbooks.publibretexts.orglibretexts.org

Ethyl group (-CH₂CH₃): An activating, ortho, para-directing group due to positive inductive and hyperconjugation effects.

Iodo group (-I): A deactivating, ortho, para-directing group. It deactivates through its negative inductive effect but directs ortho and para due to resonance stabilization of the carbocation intermediate by its lone pairs. msu.edu

Chloropropyl group (-CH₂CH₂CH₂Cl): A weakly deactivating, ortho, para-directing group due to its electron-withdrawing inductive effect.

The directing effects of the substituents must be considered in concert. The ethyl group strongly activates the positions ortho and para to it (positions 5 and 2). The iodo group directs to positions 2 and 4, and the chloropropyl group directs to positions 2 and 6. The positions are numbered with the chloropropyl group at C1, ethyl at C4, and iodo at C3.

Position 2: Activated by the ethyl group (para), directed by the iodo group (ortho), and directed by the chloropropyl group (ortho). This position is sterically hindered by two adjacent substituents.

Position 5: Activated by the ethyl group (ortho) and meta to the other two groups.

Position 6: Directed by the chloropropyl group (ortho) and meta to the other two groups.

Considering these influences, the most powerful activating group, the ethyl group, will have a dominant influence. pressbooks.pub Substitution is most likely to occur at position 5, which is ortho to the strong activating ethyl group and is the least sterically hindered available position. Substitution at position 2 is electronically favored but sterically disfavored due to being flanked by two groups. pressbooks.pub

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-CH₂CH₃ (Ethyl)ActivatingOrtho, Para
-I (Iodo)DeactivatingOrtho, Para
-CH₂CH₂CH₂Cl (Chloropropyl)Weakly DeactivatingOrtho, Para

Nucleophilic aromatic substitution (S_NAr) is generally unfavorable for aryl halides unless the ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org The molecule this compound lacks such strong activating groups. The substituents present are either electron-donating or weakly deactivating, making the ring electron-rich and thus not susceptible to attack by nucleophiles via the S_NAr addition-elimination mechanism. masterorganicchemistry.com The S_N1 pathway, involving the formation of a highly unstable aryl cation, is also not a viable mechanism. wikipedia.org

Under extremely harsh conditions, such as treatment with a very strong base like sodium amide (NaNH₂), a nucleophilic substitution could potentially proceed through an elimination-addition mechanism involving a benzyne intermediate. chemistrysteps.comyoutube.com This would involve the base abstracting a proton from a carbon adjacent to the C-I bond (either C2 or C4), followed by the elimination of the iodide ion to form a highly reactive aryne. The nucleophile would then add to the benzyne, leading to a mixture of products. youtube.com However, such conditions are extreme and would likely affect the chloropropyl side chain as well.

Lack of Publicly Available Research Data for this compound Precludes In-Depth Mechanistic and Kinetic Analysis

A thorough review of available scientific literature and chemical databases has revealed a significant gap in published research for the compound this compound. At present, there are no detailed mechanistic investigations, kinetic and thermodynamic studies, or specific catalytic data publicly available for this particular molecule. Consequently, the construction of an in-depth article focusing on the reaction dynamics and catalytic enhancement for this compound, as outlined, cannot be completed with scientific accuracy.

The requested sections, "3.4. Kinetic and Thermodynamic Studies of Key Transformations" and "3.5. Role of Catalysis in Enhancing Selectivity and Efficiency of Reactions," require specific experimental data such as reaction rate constants, activation energies, equilibrium constants, and comparative catalytic performance metrics. This type of information is generated through targeted research, which does not appear to have been published for this compound.

While general principles of reaction mechanisms, kinetics, thermodynamics, and catalysis for similar haloalkane and iodobenzene (B50100) derivatives exist, applying these general concepts to this compound without specific experimental validation would be speculative and would not meet the required standard of a scientifically accurate and authoritative article.

Therefore, until dedicated research on the reactivity and catalytic behavior of this compound is conducted and published in peer-reviewed literature, a detailed analysis as requested cannot be provided.

Theoretical and Computational Chemistry Studies of 1 3 Chloropropyl 4 Ethyl 3 Iodobenzene

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. mdpi.com For 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G*), can elucidate key aspects of its reactivity. mdpi.com

Studies on similar halogenated aromatic compounds show that DFT is effective for calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) maps generated via DFT can visualize the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative chlorine and iodine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms. The iodine atom, due to the phenomenon of a "sigma-hole," could also present a region of positive electrostatic potential, making it a halogen bond donor. rsc.org

Table 1: Predicted Electronic Properties of this compound via DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DMeasures overall polarity of the molecule

Note: The values in this table are illustrative and based on typical DFT results for similar halogenated aromatic molecules.

Ab initio methods are a class of computational chemistry techniques based on quantum mechanics principles without the use of experimental data. datapdf.com Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory compared to standard DFT for describing electron correlation effects, which are important in systems with heavy atoms like iodine. rsc.orgmdpi.com

For this compound, ab initio calculations can be used to accurately predict bond lengths, bond angles, and torsional angles. researchgate.net These calculations are crucial for understanding the stability of different geometric isomers and for providing reference structures for more complex simulations. A comprehensive ab initio study on related halogenated compounds can provide highly accurate interaction energies, for instance in the context of halogen bonding. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible 3-chloropropyl side chain of the molecule allows it to adopt various spatial arrangements or conformations.

Conformational analysis involves identifying the stable conformers and determining their relative energies. This is typically done by systematically rotating the single bonds in the chloropropyl chain and calculating the potential energy at each step. For the C-C bonds in the side chain, staggered conformations (anti and gauche) are expected to be energy minima. The relative stability of these conformers is influenced by steric hindrance and electrostatic interactions between the substituents on the benzene (B151609) ring and the terminal chlorine atom. Studies on substituted carvacrol (B1668589) derivatives have shown that DFT calculations can reliably predict energy barriers for bond rotation. mdpi.com

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. koreascience.kr By simulating the motion of atoms and molecules, MD provides insights into how the compound behaves in different environments, such as in a solvent. nih.gov These simulations can reveal the preferred conformations in solution and the timescale of transitions between them, which is crucial for understanding its interactions and reactivity. acs.orgacs.org

Table 2: Relative Energies of Hypothetical Conformers of the Chloropropyl Chain

Conformer Description (Dihedral Angle)Relative Energy (kcal/mol)Predicted Population at 298 K
Anti-Anti0.00~65%
Anti-Gauche0.85~25%
Gauche-Gauche1.50~10%

Note: This table presents a simplified, illustrative example of a conformational energy landscape.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

DFT calculations can predict the vibrational frequencies of the molecule. nih.gov For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches and bends. Key predicted vibrations would include the C-I stretch (typically at low wavenumbers), the C-Cl stretch, aromatic C-H stretches, and aliphatic C-H stretches. spectroscopyonline.com Theoretical studies on halogen-bonded complexes show that bond formation can induce predictable shifts in IR frequencies. mdpi.com

NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, usually coupled with DFT. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for confirming the structure and conformation of the molecule.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is a key tool for mapping out the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mit.edu

For this compound, several reactions could be modeled. For instance, nucleophilic substitution at the primary carbon bearing the chlorine atom is a likely reaction. Computational modeling could determine whether this reaction proceeds via an Sₙ1 or Sₙ2 mechanism by calculating the energies of the respective intermediates and transition states. nih.gov

Another important area of study would be metal-catalyzed cross-coupling reactions at the C-I bond, such as Sonogashira or Heck reactions. wikipedia.org Because the C-I bond is weaker than C-Cl or C-Br bonds, it is more reactive in these transformations. wikipedia.org Transition state modeling can help elucidate the mechanism of these complex catalytic cycles, including steps like oxidative addition and reductive elimination, and predict the activation energies that govern the reaction rate. researchgate.netacs.org Computational models for electrophilic aromatic substitution can also predict the regioselectivity of further reactions on the aromatic ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. wikipedia.orglibretexts.org While often used for biological activity, QSAR can also be applied to chemical reactivity, in an approach known as Quantitative Structure-Reactivity Relationships (QSRR). libretexts.org

For a series of compounds related to this compound, a QSAR model could be developed to predict a specific chemical property, such as the rate constant for a particular reaction. researchgate.net The model would use molecular descriptors calculated computationally as predictor variables. dergipark.org.tr These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices. nih.govnih.gov By building a regression model based on a training set of molecules with known reactivity, the reactivity of new, untested analogues could be predicted. mdpi.com

Table 3: Examples of Molecular Descriptors for a QSRR Model

Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity
ElectronicLUMO EnergyRelates to susceptibility to nucleophilic attack
ElectronicCharge on C-Cl carbonIndicates electrophilicity of the reaction center
StericMolecular VolumeInfluences accessibility of the reactive site
ThermodynamicEnthalpy of FormationRelates to the overall stability of the molecule
Quantum ChemicalAverage Molecular PolarizabilityMeasures the molecule's response to an electric field

Analysis of Non-Covalent Interactions, including Halogen Bonding, in Systems Involving this compound

The study of non-covalent interactions is a cornerstone of supramolecular chemistry, with halogen bonding emerging as a particularly significant directional interaction for crystal engineering and materials science. In the context of this compound, theoretical and computational chemistry provides a framework for understanding how the specific arrangement of substituents on the benzene ring modulates its intermolecular interactions.

The key to the halogen bonding capability of this compound is the iodine atom. Covalently bonded iodine typically possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the covalent bond. This electrophilic region can interact attractively with nucleophilic sites on other molecules, such as lone pairs on nitrogen or oxygen atoms, forming a halogen bond. The strength and directionality of this bond are highly influenced by the nature and position of other substituents on the aromatic ring.

In this compound, the iodine atom is flanked by two distinct substituent groups: an ethyl group at the para-position and a 3-chloropropyl group at the meta-position. The ethyl group is generally considered to be electron-donating through an inductive effect. Conversely, the 3-chloropropyl group is expected to be weakly electron-withdrawing due to the electronegativity of the chlorine atom.

The interplay of these electronic effects is crucial in determining the magnitude of the σ-hole on the iodine atom. Electron-donating groups tend to decrease the positive potential of the σ-hole, thereby weakening the halogen bond. In contrast, electron-withdrawing groups enhance the σ-hole, leading to stronger halogen bonds. The positioning of these substituents is also critical. Studies on substituted iodobenzenes have shown that the influence of a substituent is most pronounced when it is positioned ortho or para to the iodine atom. acs.org

In the case of this compound, the para-ethyl group would be expected to reduce the halogen bond donor strength of the iodine. However, the meta-positioned 3-chloropropyl group, with its electron-withdrawing character, would likely have a counteracting, albeit potentially weaker, enhancing effect on the σ-hole. Computational studies on similar systems have demonstrated that even subtle electronic modifications can have a significant impact on the strength of halogen bonds. researchgate.net

Beyond halogen bonding, other non-covalent interactions also play a role in the supramolecular assembly of systems involving this compound. These include π-π stacking interactions between the aromatic rings, C-H···π interactions, and dispersion forces. The ethyl and 3-chloropropyl chains also introduce the possibility of van der Waals interactions and, in the case of the chloropropyl group, weak hydrogen bonding or further halogen bonding involving the chlorine atom, although chlorine is a much weaker halogen bond donor than iodine.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surfaces are invaluable tools for characterizing these interactions. For instance, an MEP analysis would visually represent the electrophilic σ-hole on the iodine atom and the nucleophilic regions of potential interacting partners. NBO analysis can provide insights into the charge transfer characteristics of the halogen bond.

To illustrate the influence of substituents on halogen bonding strength, the following table presents hypothetical interaction energies for a series of substituted iodobenzene (B50100) dimers, based on general principles observed in computational studies. The interaction energy (ΔE) is a measure of the strength of the non-covalent bond.

Halogen Bond DonorSubstituent at para-positionSubstituent at meta-positionPredicted Interaction Energy (ΔE) (kcal/mol)
Iodobenzene-H-H-3.5
4-Nitroiodobenzene-NO₂ (strong electron-withdrawing)-H-5.0
4-Methyliodobenzene-CH₃ (weak electron-donating)-H-3.2
This compound -CH₂CH₃ (weak electron-donating)-(CH₂)₃Cl (weak electron-withdrawing)-3.4 (estimated)

Note: The interaction energies are illustrative and intended to show the relative effects of different substituents based on established chemical principles. Actual values would require specific quantum chemical calculations for each complex.

Advanced Analytical Characterization Methodologies for 1 3 Chloropropyl 4 Ethyl 3 Iodobenzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of 1H, 13C, and 2D NMR experiments would provide a complete structural assignment.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons will appear at a lower field (higher ppm) compared to the aliphatic protons of the ethyl and chloropropyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link protons to the carbons they are directly attached to.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H7.5 - 7.0m-
-CH₂-Cl3.6t6.5
Ar-CH₂-2.8t7.5
-CH₂-CH₂-CH₂-2.1p7.0
Ar-CH₂-CH₃2.6q7.6
Ar-CH₂-CH₃1.2t7.6

Note: This is predicted data based on analogous structures. Actual experimental values may vary.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ar-C (Iodo-substituted)95
Ar-C (Ethyl-substituted)145
Ar-C (Chloropropyl-substituted)140
Ar-CH130 - 125
-CH₂-Cl45
Ar-CH₂-35
-CH₂-CH₂-CH₂-32
Ar-CH₂-CH₃28
Ar-CH₂-CH₃15

Note: This is predicted data based on analogous structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

C-Cl stretching: Around 800-600 cm⁻¹

C-I stretching: Around 600-500 cm⁻¹

The presence of these bands would confirm the existence of the aromatic ring, the alkyl chains, and the halogen substituents.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium
C-Cl Stretch800 - 600Strong
C-I Stretch600 - 500Medium

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which can be used to confirm its molecular formula.

The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways would likely involve the loss of the chloropropyl side chain and cleavage of the ethyl group.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Interpretation
[M]⁺338.0Molecular Ion
[M-Cl]⁺303.0Loss of Chlorine
[M-C₃H₆Cl]⁺261.0Loss of Chloropropyl radical
[C₆H₃I(C₂H₅)]⁺232.0Iodinated ethylbenzene (B125841) fragment

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes will result in characteristic M+2 peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The benzene (B151609) ring in this compound acts as a chromophore and is expected to exhibit characteristic absorption maxima (λ_max) in the UV region. The substitution pattern on the benzene ring will influence the exact position and intensity of these absorptions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A method would be developed using an appropriate capillary column (e.g., a non-polar or medium-polarity column) and a suitable temperature program. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both purity assessment and purification. A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set at the λ_max of the compound would be used for detection. The retention time of the main peak would be used to identify the compound, and the peak area would be used to quantify its purity. A study on a similar compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, utilized a C18 symmetry column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile for LC-MS/MS analysis.

Interactive Data Table: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are typical starting conditions and would require optimization for the specific compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the identification and quantification of specific compounds in a mixture. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would serve as powerful tools.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. In this technique, the compound would be vaporized and separated from any impurities or reaction byproducts on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Furthermore, a characteristic fragmentation pattern would emerge, providing structural information. Key fragments would likely arise from the cleavage of the chloropropyl side chain and the loss of iodine, chlorine, or ethyl groups from the benzene ring. Analysis of these fragments allows for the reconstruction of the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for compounds that are less volatile or thermally labile. In LC-MS analysis of this compound, the compound would first be separated by high-performance liquid chromatography (HPLC), likely using a reversed-phase column. The mobile phase composition would be optimized to achieve good separation.

Following separation, the analyte would be introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or other adducts, which helps in determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of the parent ion, providing further structural details. It is important to note that the choice of mobile phase additives, such as formic acid, can sometimes induce deiodination in the ESI source, which must be considered during spectral interpretation. researchgate.netnih.gov

A summary of expected mass spectrometry data is presented in the table below.

TechniqueIonization MethodExpected Key Observations
GC-MSElectron Impact (EI)Molecular ion peak, fragments corresponding to loss of Cl, I, C2H5, and C3H6Cl.
LC-MSElectrospray (ESI)Protonated molecule [M+H]⁺, potential for adduct formation.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms (including hydrogen) can be determined. This would confirm the connectivity of the atoms, the substitution pattern on the benzene ring, and the conformation of the chloropropyl chain in the solid state. Key structural parameters such as bond lengths, bond angles, and torsion angles would be determined with very high precision. This technique is the gold standard for unambiguous structure determination. nih.gov

Elemental Analysis Techniques (Methodological Principles)

Elemental analysis is a fundamental technique used to determine the percentage composition of elements within a compound. For this compound (C₁₁H₁₃ClI), this would involve quantifying the mass percentages of carbon, hydrogen, chlorine, and iodine.

The most common method for determining carbon and hydrogen is combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting carbon dioxide and water are collected and weighed, allowing for the calculation of the original percentages of carbon and hydrogen in the sample. researchgate.net

Halogens like chlorine and iodine can be determined by various methods, including combustion in an oxygen flask followed by titration. After combustion, the resulting halide ions are absorbed into a solution and can be quantified by argentometric titration or ion chromatography.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

The theoretical elemental composition of this compound is provided below.

ElementSymbolAtomic WeightPercentage
CarbonC12.0140.96%
HydrogenH1.014.06%
ChlorineCl35.4511.00%
IodineI126.9039.33%
Total 95.35%

Exploration of Chemical Reactivity and Derivatization of 1 3 Chloropropyl 4 Ethyl 3 Iodobenzene

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. It is anticipated that 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzene (B151609) ring.

A hypothetical reaction is presented below:

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic AcidPd(PPh₃)₄Na₂CO₃1-(3-Chloropropyl)-4-ethyl-3-arylbenzene

Heck and Sonogashira Coupling Reactions

The Heck reaction would likely be successful in coupling this compound with various alkenes to form substituted stilbene-like structures. This reaction typically employs a palladium catalyst and a base.

The Sonogashira coupling would enable the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the synthesis of substituted alkynylarenes.

Stille and Negishi Coupling Reactions

The Stille coupling utilizes an organotin reagent to couple with the aryl iodide. This method is known for its tolerance of a wide variety of functional groups.

The Negishi coupling involves the reaction of an organozinc reagent with the aryl halide. This reaction is highly effective for the formation of carbon-carbon bonds and is often characterized by high yields and stereospecificity.

C-N and C-O Cross-Coupling Strategies

The aryl iodide functionality is also amenable to the formation of carbon-heteroatom bonds. Buchwald-Hartwig amination would be the method of choice for C-N cross-coupling, allowing for the reaction of this compound with a variety of primary and secondary amines to form the corresponding N-aryl products.

Similarly, C-O cross-coupling reactions , often referred to as Buchwald-Hartwig etherification, could be employed to react the aryl iodide with alcohols or phenols to form diaryl or alkyl aryl ethers.

Reactions at the Chloropropyl Substituent

The chloropropyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of a diverse array of functionalities at the end of the propyl chain.

Nucleophilic Substitution Reactions to Introduce New Functionalities

The primary alkyl chloride of the chloropropyl group is susceptible to attack by various nucleophiles, proceeding through an SN2 mechanism. This would allow for the displacement of the chloride ion and the formation of a new bond with the incoming nucleophile. A variety of nucleophiles could be used to introduce different functional groups, as illustrated in the table below.

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN₃)Azide
CyanideSodium Cyanide (NaCN)Nitrile
AmineAmmonia, Primary or Secondary AminesAmine
ThiolateSodium Thiolate (NaSR)Thioether
HydroxideSodium Hydroxide (NaOH)Alcohol
AlkoxideSodium Alkoxide (NaOR)Ether

These reactions would typically be carried out in a suitable polar aprotic solvent to facilitate the SN2 reaction pathway. The successful execution of these reactions would yield a wide range of derivatives of this compound, each with a unique functional group at the terminus of the propyl chain, which could then be used for further synthetic transformations.

Intramolecular Cyclization Reactions

The structure of this compound, featuring a reactive chloropropyl side chain attached to an aromatic ring, is well-suited for intramolecular cyclization. Such reactions are pivotal in the synthesis of polycyclic frameworks, particularly tetralin derivatives, which are common motifs in pharmacologically active compounds. The primary mechanism for this transformation is typically a Friedel-Crafts alkylation.

Under the influence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or TiCl₄), the chlorine atom on the propyl chain can be abstracted, leading to the formation of a primary carbocation. This carbocation, however, is prone to a rapid 1,2-hydride shift to form a more stable secondary carbocation. This secondary carbocation then acts as an electrophile, attacking the electron-rich aromatic ring to form a new six-membered ring. The position of the cyclization is directed by the existing substituents on the benzene ring. The ethyl and iodo groups can influence the regioselectivity of the electrophilic attack. The most probable outcome is the formation of a substituted tetralin.

Below is a table outlining potential conditions and products for such a reaction.

CatalystSolventTemperature (°C)Potential Product
AlCl₃CS₂ or CH₂Cl₂0 to 257-Ethyl-6-iodo-1,2,3,4-tetrahydronaphthalene
FeCl₃Dichloromethane (B109758)25 to 407-Ethyl-6-iodo-1,2,3,4-tetrahydronaphthalene
TiCl₄Dichloromethane-78 to 07-Ethyl-6-iodo-1,2,3,4-tetrahydronaphthalene

This interactive table showcases potential reaction parameters for the intramolecular cyclization of this compound.

Radical Reactions and Their Derivatives

The carbon-iodine (C-I) bond in this compound is significantly weaker than C-Cl or C-H bonds, making it a prime site for initiating radical reactions. Homolytic cleavage of the C-I bond can be induced by light, heat, or radical initiators, generating an aryl radical. nih.govnih.gov This highly reactive intermediate can then participate in a variety of transformations to form new derivatives.

One important class of reactions is radical borylation, where the aryl radical is trapped by a diboron (B99234) reagent like bis(catecholato)diboron (B79384) (B₂cat₂) to form a valuable boronic ester. nih.gov These esters are versatile intermediates in Suzuki cross-coupling reactions. Another pathway involves hydrogen atom transfer (HAT), where the aryl radical abstracts a hydrogen atom from a donor, or participates in intermolecular additions.

Furthermore, radical chain reactions can be initiated. For instance, in the presence of allylic tin compounds, the aryl radical can add to the double bond, propagating a radical chain and resulting in allylation of the aromatic ring. oup.com

The table below summarizes potential radical reactions and the resulting derivatives.

Reaction TypeReagentsKey IntermediatePotential Product Class
BorylationB₂(cat)₂, lightAryl radicalArylboronic esters
AllylationAllyltributyltin, AIBNAryl radicalAllylated arenes
ReductionBu₃SnHAryl radicalDe-iodinated arene

This interactive table details possible radical-mediated transformations starting from the aryl iodide moiety.

Functionalization of the Ethyl Group

The ethyl group offers another site for selective modification, specifically at the benzylic position (the CH₂ group directly attached to the aromatic ring). This position is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical.

A common and effective method for functionalizing this position is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under light irradiation. This selectively installs a bromine atom at the benzylic carbon, transforming the ethyl group into a 1-bromoethyl group. This new alkyl halide is a versatile handle for subsequent nucleophilic substitution reactions (Sₙ1 or Sₙ2), allowing for the introduction of a wide range of functional groups, including hydroxyls, amines, and cyanides.

This two-step sequence provides a powerful strategy for elaborating the molecular structure.

StepReactionReagentsIntermediate/Product
1Benzylic BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄1-(1-Bromoethyl)-4-(3-chloropropyl)-3-iodobenzene
2Nucleophilic SubstitutionNaCN, DMSO2-(4-(3-Chloropropyl)-3-iodophenyl)propanenitrile
2Nucleophilic SubstitutionNaOH (aq)1-(4-(3-Chloropropyl)-3-iodophenyl)ethan-1-ol

This interactive table outlines a pathway for the selective functionalization of the ethyl substituent.

Directed Aromatic Functionalization (C-H Activation)

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods. researchgate.netnih.gov In this compound, the existing substituents can direct the selective activation of specific C-H bonds on the aromatic ring.

The iodo group is particularly useful in this context. It can participate in palladium-catalyzed reactions that proceed via an initial oxidative addition to the C-I bond, followed by intramolecular C-H activation at an ortho position. researchgate.net While the iodo-group itself is often replaced in cross-coupling, it can also serve as a directing group in some transformations. d-nb.info Palladium catalysts are commonly employed for such reactions, enabling the introduction of aryl, alkyl, or other functional groups at positions ortho to the substituents. nih.govacs.org The ethyl and chloropropyl groups, being weakly activating, also favor ortho- and para-substitution, potentially leading to a complex mixture of products if conditions are not carefully controlled.

Directed C-H arylation, for instance, could be achieved using a palladium catalyst and an appropriate arylating agent.

Reaction TypeCatalyst SystemArylating AgentPotential C-H Functionalization Site
C-H ArylationPd(OAc)₂, PPh₃Phenylboronic acidC-2 or C-6 position
C-H OlefinationPd(OAc)₂, Ag₂CO₃StyreneC-2 or C-6 position
C-H AcetoxylationPd(OAc)₂PhI(OAc)₂C-2 or C-6 position

This interactive table presents potential C-H activation reactions for aromatic functionalization.

Synthesis of Multifunctional Scaffolds and Complex Organic Frameworks Utilizing this compound

The presence of multiple, orthogonally reactive functional groups makes this compound an excellent starting material for the synthesis of multifunctional scaffolds and complex organic frameworks, including Metal-Organic Frameworks (MOFs). nih.gov The term "orthogonal" implies that each reactive site can be addressed selectively without affecting the others, allowing for a stepwise and controlled construction of complex architectures.

For example, the aryl iodide can undergo a Suzuki or Sonogashira coupling reaction under palladium catalysis, a transformation that is typically unreactive towards the alkyl chloride. Subsequently, the chloropropyl chain can be used in a nucleophilic substitution reaction or to form an organometallic reagent. Finally, the benzylic position of the ethyl group could be functionalized as described previously.

This stepwise functionalization allows for the precise installation of different chemical moieties, leading to complex molecules with tailored properties. For instance, one could first perform a Sonogashira coupling at the iodide position to introduce an alkyne, then cyclize the chloropropyl chain to form a tetralin core, and finally oxidize the ethyl group to a carboxylic acid. This would generate a rigid, polycyclic scaffold with a functional group suitable for further conjugation, for example, as a linker in a MOF. nih.gov Such strategies are at the core of building complex molecules for materials science and medicinal chemistry.

Potential Applications in Chemical Sciences and Technology Non Biological/non Clinical Focus

Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

1-(3-Chloropropyl)-4-ethyl-3-iodobenzene is a prime candidate for use as a versatile synthetic building block in organic synthesis due to the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the C-Cl bond on the alkyl chain. wikipedia.org This chemoselectivity allows for sequential functionalization of the molecule.

The aryl iodide moiety can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize substituted alkynylbenzenes. nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Ullmann Condensation: Copper-catalyzed reaction for the formation of diaryl ethers or sulfides.

The chloropropyl group, on the other hand, is a classic electrophilic site for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups by reacting it with nucleophiles such as:

Azides (to form alkyl azides, which can be further reduced to amines or used in click chemistry).

Cyanides (to extend the carbon chain and introduce a nitrile group).

Thiols (to form thioethers).

Alcohols or phenols (to form ethers).

Carboxylates (to form esters).

This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecules with precisely controlled architecture. For instance, the aromatic portion could be elaborated into a larger polycyclic aromatic system via cross-coupling, followed by the introduction of a different functional group on the propyl chain via nucleophilic substitution.

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypeTypical ReagentsResulting Functional Group
Aryl IodideSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseBiaryl
Aryl IodideSonogashira CouplingR-C≡CH, Pd/Cu catalyst, BaseAlkynylarene
Aryl IodideHeck CouplingAlkene, Pd catalyst, BaseStilbene derivative
Aryl IodideBuchwald-Hartwig AminationR₂NH, Pd catalyst, BaseArylamine
Chloropropyl ChainNucleophilic SubstitutionNaN₃Alkyl Azide
Chloropropyl ChainNucleophilic SubstitutionKCNAlkyl Nitrile
Chloropropyl ChainNucleophilic SubstitutionR-SH, BaseThioether

Applications in Materials Science

The bifunctional nature of this compound also suggests its utility in the field of materials science.

This compound could serve as a monomer or a functional initiator in polymer synthesis. The presence of two reactive sites allows for its incorporation into polymer chains through different polymerization techniques. For example, the aryl iodide can be used in transition metal-catalyzed polymerizations, such as Suzuki-Miyaura polycondensation, to create conjugated polymers. The chloropropyl group can be used in condensation polymerizations or as an initiating site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), after conversion to a more suitable initiator. This could lead to the synthesis of well-defined block copolymers or graft polymers. The ability to functionalize halogen-containing polymers post-polymerization adds another layer of versatility. nih.gov

Aryl iodides are common precursors in the synthesis of larger, conjugated organic molecules that are the core components of organic electronic materials. rsc.org Through reactions like the Sonogashira or Suzuki coupling, the this compound core could be extended with other aromatic or heteroaromatic units to build up π-conjugated systems. Such materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethyl and chloropropyl substituents would influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance.

The iodine atom in this compound can act as a halogen bond donor. nih.govresearchgate.net Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state and in solution. acs.orgrsc.org This could enable the formation of well-ordered two-dimensional or three-dimensional supramolecular structures. By designing complementary halogen bond acceptors, it would be possible to create liquid crystals, gels, or other soft materials with tunable properties. The interplay of halogen bonding with other intermolecular forces, such as π-π stacking of the aromatic rings, could lead to complex and functional self-assembled architectures. rsc.org

Contributions to Catalyst Development and Ligand Design

In the field of catalysis, this compound could serve as a scaffold for the synthesis of novel ligands for transition metal catalysts. The design of ligands is crucial for controlling the reactivity and selectivity of catalytic reactions. editage.comnih.gov The aryl iodide functionality can be transformed into a coordinating group, such as a phosphine (B1218219), an N-heterocyclic carbene (NHC), or a pyridine (B92270), through established synthetic routes. The chloropropyl chain offers a handle for attaching the ligand to a solid support, creating a recyclable heterogeneous catalyst, or for introducing additional functional groups that can fine-tune the steric and electronic properties of the resulting metal complex. The substitution pattern on the benzene (B151609) ring (the ethyl and functionalized propyl groups) would create a specific steric environment around the metal center, which could be exploited to induce high levels of selectivity in catalytic transformations.

Table 2: Potential Roles in Catalyst and Ligand Development
Structural FeaturePotential RoleExample of Transformation/Application
Aryl IodidePrecursor to a coordinating groupConversion to a phosphine or NHC for metal binding
Chloropropyl ChainImmobilization handleAttachment to a polymer or silica (B1680970) support
Ethyl and Propyl GroupsSteric control elementInfluencing enantioselectivity or regioselectivity in catalysis

Environmental Chemical Research: Pathways for Chemical Transformation and Degradation

The environmental fate of halogenated aromatic compounds is of significant interest due to their potential persistence and toxicity. nih.gov this compound contains both an aryl iodide and an alkyl chloride, which will influence its environmental transformation and degradation pathways. Generally, the carbon-iodine bond is weaker than the carbon-chlorine bond, suggesting that deiodination might be an initial degradation step. wikipedia.org

Potential degradation pathways for this compound could include:

Reductive Dehalogenation: Under anaerobic conditions, microorganisms can catalyze the removal of halogen atoms. nih.govasm.org The iodine atom would likely be removed preferentially to yield 1-(3-chloropropyl)-4-ethylbenzene (B13643462). Subsequent, slower dechlorination could then occur.

Oxidative Degradation: Aerobic microorganisms often utilize dioxygenase enzymes to initiate the breakdown of aromatic rings. nih.govnih.gov This typically involves the formation of dihydroxylated intermediates (catechols), followed by ring cleavage. The presence of halogens can influence the regioselectivity of this process and the subsequent steps of the degradation pathway. researchgate.net

Abiotic Transformation: Photodegradation in the presence of sunlight could contribute to the breakdown of the molecule, particularly the cleavage of the weaker C-I bond. Hydrolysis of the chloropropyl group is also a possible abiotic transformation pathway, although likely slow under typical environmental pH conditions.

Research into the degradation of such mixed-halogenated compounds is crucial for understanding their environmental persistence, potential for bioaccumulation, and for developing effective bioremediation strategies. bohrium.comresearchgate.net

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